molecular formula C7H8ClNO B599042 2-Chloro-3-methoxy-5-methylpyridine CAS No. 1203499-46-0

2-Chloro-3-methoxy-5-methylpyridine

Cat. No.: B599042
CAS No.: 1203499-46-0
M. Wt: 157.597
InChI Key: HNYOWJROVIRPCU-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxy-5-methylpyridine is a versatile chemical building block prized in scientific research for constructing more complex, biologically active molecules. Its primary research value lies in its role as a key synthetic intermediate in the development of active pharmaceutical ingredients (APIs) and agrochemicals . The structural motif of the pyridine ring is common in many pharmaceuticals, and the specific chlorine and methoxy substituents on this scaffold provide strategic points for further chemical modification through reactions like nucleophilic substitution and metal-catalyzed cross-couplings . This enables medicinal chemistry researchers to efficiently create diverse libraries of drug candidates. Furthermore, closely related pyridine-olefin derivatives synthesized from similar precursors have demonstrated promising antimicrobial activity in research settings, showing efficacy against fungal strains that is comparable to standard treatments . This highlights the compound's potential in the research and development of new antifungal agents. In the field of agrochemical research, this compound serves as a critical intermediate for developing modern crop protection agents, such as herbicides and insecticides . Its use aids in the creation of formulations that aim for high efficacy at lower application rates, contributing to the development of more sustainable agricultural solutions. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-methoxy-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-3-6(10-2)7(8)9-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYOWJROVIRPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673577
Record name 2-Chloro-3-methoxy-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203499-46-0
Record name 2-Chloro-3-methoxy-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloro 3 Methoxy 5 Methylpyridine and Its Precursors

Established Synthetic Routes and Strategies

Established methods for synthesizing 2-chloro-3-methoxy-5-methylpyridine and its precursors primarily rely on the modification of existing pyridine (B92270) rings.

Multi-Step Synthesis from Readily Available Pyridine Derivatives

A common strategy for the synthesis of substituted pyridines involves a multi-step process starting from simple and commercially available pyridine derivatives. For instance, 3-methylpyridine (B133936) can serve as a foundational starting material. scispace.com One documented pathway involves the condensation of propionaldehyde (B47417) with an acrylic ester to produce a 4-formylpentanoate ester. This intermediate is then aminated to form 5-methyl-3,4-dihydro-2(1H)-pyridone. epo.orggoogle.com Subsequent halogenation and dehydrohalogenation steps yield 2-hydroxy-5-methylpyridine, which can then be chlorinated to provide 2-chloro-5-methylpyridine (B98176). epo.orggoogle.com

Another approach begins with the N-oxidation of 3-methylpyridine to form 3-methylpyridine N-oxide. guidechem.com This intermediate can then be reacted with phosphorus oxychloride to yield a mixture of 2-chloro-3-methylpyridine (B94477) and 2-chloro-5-methylpyridine. guidechem.comgoogle.com The desired isomer can then be separated from this mixture.

Similarly, 2-alkoxy-5-alkoxymethyl-pyridine derivatives, which can be prepared from 3-methylpyridine, are valuable precursors. google.com These compounds can be converted to 2-chloro-5-chloromethyl-pyridine through chlorination. google.com

A different multi-step synthesis starts with 3,5-dimethyl-4-nitropyridine-1-oxide, which undergoes methoxylation to yield 3,5-dimethyl-4-methoxypyridine-1-oxide. researchgate.net This is followed by methylation and hydroxylation to produce 2-hydroxymethyl-3,5-dimethyl-4-methoxy pyridine, which is then chlorinated to give the final product. researchgate.net

Starting MaterialKey IntermediatesFinal Product
3-Methylpyridine4-Formylpentanoate ester, 5-Methyl-3,4-dihydro-2(1H)-pyridone, 2-Hydroxy-5-methylpyridine2-Chloro-5-methylpyridine
3-Methylpyridine3-Methylpyridine N-oxide2-Chloro-3-methylpyridine and 2-Chloro-5-methylpyridine mixture
3,5-Dimethyl-4-nitropyridine-1-oxide3,5-Dimethyl-4-methoxypyridine-1-oxide, 2-Hydroxymethyl-3,5-dimethyl-4-methoxy pyridine2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride

Regioselective Functionalization Techniques

Achieving the desired substitution pattern on the pyridine ring is crucial, and regioselective functionalization techniques are key to this process. The inherent reactivity of the pyridine ring often directs incoming substituents to specific positions. However, to achieve a specific arrangement of functional groups as seen in this compound, a sequence of reactions is often necessary to control the position of each group.

For example, in the synthesis of 2,3,5-trisubstituted pyridines, the chemoselective functionalization of a di-substituted pyridine like 5-bromo-2-chloro-3-fluoropyridine (B1227324) has been demonstrated. researchgate.net By carefully selecting the reaction conditions, including the catalyst and the absence or presence of a solvent, it is possible to selectively substitute one halogen over the other. researchgate.net For instance, palladium-catalyzed amination favors substitution at the bromine position, while neat conditions without a catalyst lead to substitution at the 2-chloro position. researchgate.net This highlights the importance of reaction conditions in directing the regioselectivity of the functionalization.

Preparation via Halogenation and Alkoxylation Sequences

Halogenation and alkoxylation are fundamental reactions in the synthesis of the target molecule. Chlorination, in particular, is a critical step. Various chlorinating agents are employed, including phosphorus oxychloride, phosphorus(V) chloride, thionyl chloride, and elemental chlorine. scispace.comepo.orggoogle.com

The synthesis of 2-chloro-5-methylpyridine can be achieved by chlorinating 2-hydroxy-5-methyl-6-pyridine (or its tautomer 5-methyl-2(1H)-pyridone). epo.org In another example, 2-alkoxy-5-alkoxymethyl-pyridine derivatives are treated with a chlorinating agent, such as a mixture of phosphorus(V) chloride and phosphorus oxychloride, to replace both alkoxy groups with chlorine atoms, yielding 2-chloro-5-chloromethyl-pyridine. google.com The reaction is typically carried out at elevated temperatures. google.com

Methoxylation, the introduction of the methoxy (B1213986) group, is also a key transformation. This can be achieved by reacting a suitable precursor with a methoxide (B1231860) source, such as sodium methoxide in methanol (B129727). For instance, 3-dichloromethyl-pyridine can be converted to a methoxy derivative through reaction with sodium methoxide. google.com

Development of Novel Synthetic Approaches

To improve the efficiency and environmental footprint of the synthesis of pyridine derivatives, researchers are exploring new catalytic methods and green chemistry principles.

Catalytic Methods for Pyridine Ring Derivatization

Catalytic methods offer a promising avenue for more efficient and selective synthesis of pyridine derivatives. For the separation of isomers, a catalytic hydrogenation and dechlorination reaction using a Pd/C catalyst can be employed to convert 2-chloro-5-methylpyridine into 3-picoline, allowing for the isolation of 2-chloro-3-methylpyridine from a mixture. google.com

The synthesis of methylpyridines themselves can be achieved through gas-phase catalytic reactions. semanticscholar.org For example, the reaction of acetylene (B1199291) and ammonia (B1221849) in the presence of a heterogeneous catalyst, such as one containing cadmium oxide, can produce a mixture of 2- and 4-methylpyridines. semanticscholar.org The development of new catalytic systems aims to improve the yield and selectivity of such reactions. semanticscholar.org

Sustainable and Green Chemistry Considerations in Synthesis

There is a growing emphasis on developing more environmentally friendly synthetic routes. One approach involves process optimization to reduce waste and the use of hazardous solvents. researchgate.net For example, a "greener" synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride has been developed that avoids the isolation of intermediates in the first two steps, thereby improving productivity and reducing solvent usage. researchgate.net

The use of water as a reaction medium, where possible, is another green chemistry approach. A synthesis method for 2-chloro-5-chloromethylpyridine has been reported that uses water as the reaction medium for the initial chlorination of 3-methylpyridine. scispace.com These efforts are aimed at making the synthesis of important chemical intermediates like this compound more sustainable.

Optimization of Reaction Conditions and Process Efficiency

The selection of appropriate solvents and reagents is paramount in directing the reaction towards the desired product, maximizing yield, and enhancing selectivity. The synthesis of the precursor 2-chloro-5-methylpyridine often starts from 3-methylpyridine N-oxide. The reaction with phosphorus oxychloride (POCl₃) in a solvent like dichloromethane (B109758) is a common method. google.com The choice of chlorinating agent is critical; for instance, reacting 2-chloro-5-methylpyridine with elemental chlorine can lead to polychlorinated by-products, making the reaction difficult to control and the product mixture challenging to separate. google.com

For the conversion of 2,3-dichloro-5-methylpyridine (B1314173) to this compound, a nucleophilic aromatic substitution (SNAr) reaction is employed. This typically involves reacting the dichlorinated precursor with a methoxide source, such as sodium methoxide (NaOMe), in a suitable solvent. Methanol is often the solvent of choice as it serves both as the reaction medium and the source of the methoxy group. google.comnih.gov The concentration of the methoxide reagent is a key factor; a sufficient excess is required to drive the reaction to completion. The selectivity of the methoxylation, i.e., the substitution of the chlorine at the 3-position over the 2-position, is governed by the electronic properties of the pyridine ring.

In some synthetic routes, high-boiling point solvents like 1,2,4-trichlorobenzene (B33124) are utilized, particularly for chlorination steps that require elevated temperatures. google.comepo.org The use of specific catalysts, such as Pd/C for hydrodechlorination reactions, can also be employed to selectively remove chlorine atoms, offering an alternative pathway for precursor synthesis. google.com

Table 1: Influence of Solvents and Reagents on Precursor Synthesis

Precursor/Target Starting Material Reagent(s) Solvent Key Outcome
2-chloro-5-chloromethylpyridine 2-methoxy-5-methoxymethyl-pyridine Phosphorus(V) chloride - Exchange of both alkoxy groups for chlorine. google.com
2-chloro-5-methylpyridine 2-oxo-5-methyl-5,6-dihalopiperidine Phosphorus oxychloride or phosgene 1,2,4-trichlorobenzene Single-step synthesis to the desired product. google.comepo.org
2-methoxy-5-methoxymethyl-pyridine 3-dichloromethyl-pyridine Sodium methoxide Methanol Methoxylation of the dichloromethyl group. google.com

Temperature and Pressure Effects on Reaction Kinetics

Temperature is a critical parameter that significantly affects the rate of reaction in the synthesis of this compound and its precursors. For instance, the formation of 2-chloro-5-methylpyridine from 3-methylpyridine N-oxide is often conducted at low temperatures, between 0°C and 5°C, to control the exothermic reaction and improve selectivity. justia.com

Conversely, chlorination reactions to produce dichlorinated intermediates may require elevated temperatures, typically in the range of 80°C to 130°C, to achieve a reasonable reaction rate. google.com The methoxylation step, being a nucleophilic aromatic substitution, also generally requires heating. An analogous reaction involving the methoxylation of a dichloromethyl-pyridine derivative is carried out at the reflux temperature of methanol to ensure the reaction proceeds efficiently. google.com

Pressure is another factor that can be manipulated to influence reaction kinetics, particularly in reactions involving gases. For instance, in certain chlorination or hydrodechlorination steps, the reaction can be performed under elevated pressure to increase the concentration of the gaseous reactant in the liquid phase, thereby accelerating the reaction rate. google.comgoogle.com A hydrodechlorination reaction to prepare a precursor has been described to be carried out at pressures ranging from 0.1 to 1.0 MPa. google.com

Table 2: Temperature and Pressure Conditions in Precursor Synthesis

Reaction Step Reactants Temperature Pressure Effect on Kinetics
Chlorination 3-methylpyridine N-oxide, POCl₃ 0°C - 5°C Atmospheric Controlled reaction, improved selectivity. justia.com
Chlorination 2-oxo-5-methyl-5,6-dihalopiperidine, POCl₃ 80°C - 130°C Atmospheric Increased reaction rate. google.com
Methoxylation 3-dichloromethyl-pyridine, NaOMe Reflux Atmospheric Drives reaction to completion. google.com
Hydrodechlorination 2-chloro-5-methylpyridine 0°C - 80°C 0.1 - 1.0 MPa Increased reaction rate and conversion. google.com

Purification Techniques for Synthetic Intermediates

The purity of the final this compound product is highly dependent on the effective purification of its synthetic intermediates. A variety of techniques are employed to isolate and purify these compounds.

Following the reaction, a common work-up procedure involves quenching the reaction mixture, often with water, followed by neutralization using an acid or base, such as sodium hydroxide (B78521) solution. google.com The product is then typically extracted from the aqueous phase using an organic solvent like ethyl acetate (B1210297) or diethyl ether. google.comchemicalbook.com The combined organic layers are then washed with water or a brine solution to remove any remaining water-soluble impurities, and subsequently dried over an anhydrous salt, such as sodium sulfate. google.comchemicalbook.com

For volatile intermediates, steam distillation is an effective purification method. justia.com In other cases, vacuum distillation or stripping is used to remove the solvent and isolate the product, particularly when the compound has a high boiling point or is sensitive to higher temperatures. google.comepo.org

Chromatography , specifically column chromatography on silica (B1680970) gel, is a powerful technique for separating the desired product from closely related impurities. google.comprepchem.com An eluent system, such as a mixture of petroleum ether and ethyl acetate, is used to selectively move the components through the column at different rates. google.com

For solid intermediates, recrystallization is a widely used method to achieve high purity. This involves dissolving the crude product in a suitable hot solvent, such as ethyl acetate, and then allowing it to cool, whereupon the purified product crystallizes out, leaving impurities behind in the solution. google.comepo.org In some cases, acidic or basic extraction can be used to separate compounds based on their differing solubilities in acidic or basic aqueous solutions. For example, extraction with concentrated hydrochloric acid has been used to isolate certain intermediates. google.comepo.org

Table 3: Common Purification Techniques for Intermediates

Purification Technique Intermediate Type Typical Solvents/Reagents Purpose
Extraction Various Ethyl acetate, Diethyl ether, NaOH(aq), HCl(aq) Initial product isolation and removal of acidic/basic impurities. google.comchemicalbook.com
Distillation (Steam/Vacuum) Volatile/High-boiling liquids N/A Separation based on boiling point differences. google.comjustia.com
Column Chromatography Liquids/Solids Silica gel, Petroleum ether/Ethyl acetate Separation of closely related compounds. google.comprepchem.com
Recrystallization Solids Ethyl acetate High-purity isolation of solid compounds. google.comepo.org

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 3 Methoxy 5 Methylpyridine

Palladium-Catalyzed Cross-Coupling Reactions

Other Transition Metal-Mediated Coupling Processes

Beyond the more common Suzuki and Stille couplings, 2-Chloro-3-methoxy-5-methylpyridine is a viable substrate for other significant transition metal-catalyzed cross-coupling reactions, such as the Sonogashira and Buchwald-Hartwig amination reactions. These methods are pivotal for introducing alkynyl and amino functionalities, respectively, thereby expanding the molecular diversity accessible from this starting material.

The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is conducted under mild, basic conditions, often using an amine like diethylamine (B46881) or triethylamine, which can also serve as the solvent. wikipedia.org The reaction's utility is demonstrated in the synthesis of complex molecules, including pharmaceuticals. wikipedia.org For substrates like this compound, the chloro group at the 2-position can be substituted with various alkynyl groups. Copper-free Sonogashira protocols have also been developed to mitigate issues like the homocoupling of acetylenes. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction pairs aryl halides or pseudohalides with primary or secondary amines. researchgate.net The choice of ligand, base, and solvent is critical for the success of the Buchwald-Hartwig amination. wuxiapptec.com Strong bases like sodium tert-butoxide (NaOtBu) are common, though weaker bases such as cesium carbonate (Cs₂CO₃) can be used to accommodate sensitive functional groups. wuxiapptec.com For a substrate such as this compound, this reaction allows for the introduction of a wide array of amine nucleophiles at the 2-position.

Table 1: Examples of Transition Metal-Mediated Coupling Reactions

Reaction TypeCatalyst/Ligand SystemBaseSolventKey Features
Sonogashira CouplingPalladium catalyst, Copper(I) cocatalystAmine bases (e.g., diethylamine)Amine or DMF/etherForms C(sp)-C(sp²) bonds; mild conditions. wikipedia.orgorganic-chemistry.org
Copper-Free Sonogashira[DTBNpP]Pd(crotyl)ClTMPDMSOAvoids copper-related side reactions. nih.gov
Buchwald-Hartwig AminationPd₂(dba)₃/XantphosNaOtBu or Cs₂CO₃Toluene or DioxaneForms C-N bonds; wide range of amines can be used. wuxiapptec.comchemrxiv.org

Oxidation and Reduction Chemistry of Pyridine (B92270) Moiety

The pyridine moiety of this compound can undergo both oxidation and reduction, leading to functionally distinct products.

Oxidation:

The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). wikipedia.org The formation of the N-oxide alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. For instance, the oxidation of 2-chloropyridine (B119429) yields 2-chloropyridine-N-oxide. wikipedia.org A patented method for the synthesis of 4-chloro-3-methoxy-2-methylpyridine-N-oxide involves the oxidation of 4-chloro-3-methoxy-2-methylpyridine (B28138) with hydrogen peroxide using a phosphotungstic acid catalyst. google.com This suggests that this compound can likely be oxidized to its corresponding N-oxide under similar conditions.

Furthermore, the methyl group at the 5-position can be a site for oxidation. For example, 2-chloro-5-methylpyridine (B98176) can be chlorinated to form 2-chloro-5-trichloromethylpyridine, a reaction that proceeds via a free radical mechanism. google.comepo.org

Reduction:

The chloro group of this compound can be removed through reductive dehalogenation. Catalytic hydrogenation is a common method for this transformation. For instance, chloropyridines can be dehalogenated using a palladium catalyst. oregonstate.edu Another approach involves electrochemical reduction. google.com

The pyridine ring itself can also be reduced. Catalytic hydrogenation over a platinum catalyst can reduce the pyridine ring to a piperidine (B6355638) ring. chempanda.com

Table 2: Summary of Oxidation and Reduction Reactions

TransformationReagents/ConditionsProduct TypeReference
N-OxidationHydrogen peroxide, mCPBAPyridine N-oxide wikipedia.org
Methyl Group OxidationChlorine gas, free radical initiatorTrichloromethylpyridine derivative google.comepo.org
Reductive DehalogenationCatalytic hydrogenation (e.g., Pd catalyst)Dechlorinated pyridine oregonstate.edu
Pyridine Ring ReductionCatalytic hydrogenation (e.g., Pt catalyst)Piperidine derivative chempanda.com

Derivatization Strategies for Accessing Diverse Analogs

The functional groups present in this compound—the chloro, methoxy (B1213986), and methyl groups—provide multiple handles for derivatization, enabling the synthesis of a wide array of analogs.

The chlorine atom at the 2-position is the most reactive site for nucleophilic substitution and cross-coupling reactions. As discussed, Sonogashira and Buchwald-Hartwig reactions can be employed to introduce alkynyl and amino groups, respectively. wikipedia.orgchemrxiv.org Additionally, other nucleophiles can displace the chloride, leading to a variety of substituted pyridines. wikipedia.org

The methoxy group at the 3-position can potentially be cleaved to reveal a hydroxyl group, which can then be further functionalized.

The methyl group at the 5-position can be functionalized through halogenation, as mentioned previously, to yield halomethyl derivatives. google.comepo.org These derivatives are themselves versatile intermediates for further substitutions.

A notable derivatization is the conversion to the corresponding pyridine N-oxide. wikipedia.orggoogle.com The N-oxide can facilitate different substitution patterns on the pyridine ring compared to the parent pyridine.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 3 Methoxy 5 Methylpyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced two-dimensional NMR experiments, a detailed picture of the connectivity and spatial relationships of the atoms in 2-chloro-3-methoxy-5-methylpyridine can be constructed.

Comprehensive ¹H NMR and ¹³C NMR Assignments

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms. The aromatic protons on the pyridine (B92270) ring typically appear as distinct signals, with their chemical shifts and coupling patterns revealing their relative positions. The protons of the methyl and methoxy (B1213986) groups will also have characteristic signals.

Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyridine ring, as well as the methyl and methoxy carbons, provide crucial data for the complete structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyridine Ring Protons7.0 - 8.5110 - 160
Methoxy Protons (-OCH₃)3.5 - 4.050 - 60
Methyl Protons (-CH₃)2.0 - 2.515 - 25

Note: These are general predicted ranges and actual experimental values may vary based on solvent and other experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are employed. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. wikipedia.orgsdsu.edu It reveals the proton-proton connectivity within the pyridine ring and can help to distinguish between the different aromatic protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. wikipedia.orgsdsu.edu It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. sdsu.edu

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved, thus confirming its molecular structure. mdpi.com

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups and conformational properties of this compound. biointerfaceresearch.com

Analysis of Characteristic Functional Group Frequencies

The FT-IR and FT-Raman spectra of this compound exhibit characteristic absorption and scattering bands corresponding to the various functional groups present in the molecule. core.ac.ukresearchgate.net

C-H vibrations: Stretching and bending vibrations of the aromatic C-H bonds on the pyridine ring and the aliphatic C-H bonds of the methyl and methoxy groups will be present.

C=C and C=N stretching: The pyridine ring will show characteristic stretching vibrations in the 1400-1650 cm⁻¹ region. researchgate.net

C-O stretching: The C-O bond of the methoxy group will have a strong, characteristic absorption band.

C-Cl stretching: The vibration of the carbon-chlorine bond will also be observable, typically in the lower frequency region of the spectrum.

CH₃ deformations: Asymmetric and symmetric deformations of the methyl group will also be present.

Table 2: General FT-IR and FT-Raman Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Aliphatic C-H (CH₃)Stretching2850 - 3000
C=C, C=N (Pyridine ring)Stretching1400 - 1650
C-O (Methoxy)Stretching1000 - 1300
C-ClStretching600 - 800
CH₃Deformation1375 - 1470

Conformational Analysis Through Vibrational Signatures

While the pyridine ring is planar, the orientation of the methoxy group relative to the ring can lead to different conformations. Theoretical calculations, often performed using Density Functional Theory (DFT), can predict the vibrational frequencies for different possible conformers. researchgate.net By comparing the experimentally observed FT-IR and FT-Raman spectra with the calculated spectra, it is possible to determine the most stable conformation of this compound in the solid state or in solution. biointerfaceresearch.com

Mass Spectrometry for Molecular Formula and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, which has a molecular formula of C₇H₈ClNO, the molecular weight is 157.60 g/mol . sigmaaldrich.com

Upon ionization in the mass spectrometer, the molecule will form a molecular ion (M⁺). The high-resolution mass spectrum will provide a very accurate mass measurement of this ion, which can be used to confirm the elemental formula.

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often characteristic of the original molecule's structure. For this compound, likely fragmentation pathways could include:

Loss of a chlorine radical (•Cl)

Loss of a methyl radical (•CH₃) from the methoxy or methyl group

Loss of a methoxy radical (•OCH₃)

Cleavage of the pyridine ring

By analyzing the masses of these fragment ions, the connectivity of the molecule can be further confirmed, providing data that is complementary to the information obtained from NMR and vibrational spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the precise mass of a molecule, which is crucial for confirming its elemental composition. The molecular formula for this compound is C₇H₈ClNO. sigmaaldrich.com HRMS can distinguish this compound from others with the same nominal mass by measuring the mass-to-charge ratio (m/z) to several decimal places.

The theoretical exact mass is calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺• and any chlorine-containing fragments, with a primary peak ([M]⁺•) and a secondary peak ([M+2]⁺•) at two mass units higher, with an intensity ratio of roughly 3:1. miamioh.edu

Table 1: HRMS Data for the Molecular Ion of this compound

IsotopologueMolecular FormulaTheoretical m/z
[M]⁺•C₇H₈³⁵ClNO157.0294
[M+2]⁺•C₇H₈³⁷ClNO159.0265

Elucidation of Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) causes the molecule to fragment in predictable ways, providing structural information. The fragmentation of this compound is governed by its functional groups: the chloro, methoxy, and methylpyridine moieties.

A plausible fragmentation pathway begins with the molecular ion [M]⁺• (m/z 157/159). Common fragmentation patterns for such compounds include:

Loss of a methyl radical (•CH₃): A primary fragmentation can occur via the cleavage of the methoxy group, leading to the loss of a methyl radical. This forms a stable cation at m/z 142/144.

Loss of a chlorine radical (•Cl): Cleavage of the carbon-chlorine bond is a characteristic fragmentation for chloro-aromatic compounds, resulting in a fragment ion at m/z 122. miamioh.edu

Loss of formaldehyde (B43269) (CH₂O): Rearrangement and elimination of formaldehyde from the methoxy group can occur, yielding a fragment at m/z 127/129.

Pyridine Ring Cleavage: Further fragmentation can involve the breakdown of the pyridine ring structure itself, leading to smaller charged species.

Table 2: Proposed Key Fragments in the Mass Spectrum of this compound

Proposed Fragment Ionm/z (for ³⁵Cl)Neutral Loss
[M-CH₃]⁺142•CH₃
[M-Cl]⁺122•Cl
[M-CH₂O]⁺•127CH₂O
[M-Cl-CO]⁺94•Cl, CO

X-ray Crystallography for Solid-State Structure Determination

As of this writing, a specific, publicly available single-crystal X-ray diffraction study for this compound could not be located in the searched databases. The following sections describe the potential solid-state characteristics based on analyses of structurally similar molecules.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be determined by a combination of weak intermolecular forces. Based on its functional groups, the following interactions are expected to be significant in its solid-state architecture:

C—H···N Hydrogen Bonds: The nitrogen atom of the pyridine ring is a potent hydrogen bond acceptor and could interact with hydrogen atoms from the methyl groups or the aromatic ring of neighboring molecules.

C—H···O Hydrogen Bonds: The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, interacting with hydrogen atoms from adjacent molecules. nih.gov

C—H···Cl Interactions: The chlorine atom can participate in weak hydrogen bonding with methyl or aromatic C-H groups. nih.gov

π–π Stacking: The electron-deficient pyridine ring could engage in π–π stacking interactions with the rings of adjacent molecules, contributing to the stability of the crystal lattice.

These interactions would collectively guide the assembly of molecules into a three-dimensional supramolecular architecture. nih.govresearchgate.net

Precise Bond Lengths, Bond Angles, and Dihedral Angles

Without experimental X-ray data for the title compound, precise, experimentally determined geometric parameters cannot be provided. However, a table of expected or typical bond lengths can be compiled based on data from similar structures and computational chemistry databases. researchgate.netnist.gov These values serve as a reasonable approximation for the molecular geometry.

Table 3: Typical Bond Lengths and Angles for this compound Based on Comparative Data

ParameterTypical Value
Bond Lengths (Å)C-Cl (aromatic)~1.74 Å
C-O (methoxy)~1.36 Å
O-CH₃~1.42 Å
C=N (in pyridine)~1.34 Å
Bond Angles (°)C-C(Cl)-N~116°
C-C(O)-C~125°
Dihedral Angle (°)C(ring)-C(ring)-O-C(methyl)Near planar (0-10°)
Note: These are representative values and not experimental data for the title compound.

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, GC)

Chromatographic methods are essential for assessing the purity of this compound and for its isolation from reaction mixtures. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.net A non-polar or mid-polarity capillary column would be appropriate, with temperature programming used to ensure good separation and peak shape.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile tool for purity determination. A reversed-phase (RP) method using a C18 or similar column is the standard approach. sielc.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid for MS compatibility) to ensure good peak shape by suppressing the basicity of the pyridine nitrogen. sielc.com

Table 4: Illustrative Chromatographic Conditions for Analysis

TechniqueParameterExample Condition
HPLCColumnReversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile/Water with 0.1% Formic Acid (Gradient)
DetectionUV at 254 nm or Mass Spectrometry (LC-MS)
GCColumnDB-5 or similar, 30 m x 0.25 mm, 0.25 µm film
Carrier GasHelium or Hydrogen
Temperature Programe.g., 100°C hold 1 min, then ramp 10°C/min to 250°C

Computational and Theoretical Investigations of 2 Chloro 3 Methoxy 5 Methylpyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying substituted pyridine (B92270) derivatives. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate and efficient calculation of a molecule's electronic structure and associated properties. For 2-Chloro-3-methoxy-5-methylpyridine, DFT calculations are typically performed using a basis set such as 6-311++G(d,p) to ensure a high degree of accuracy.

The first step in a computational study is to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. Using DFT methods, the bond lengths, bond angles, and dihedral angles of this compound are adjusted until the global minimum on the potential energy surface is located. This optimized structure represents the most probable conformation of the molecule in the gas phase.

Structural parameters for a molecule similar to this compound have been calculated, providing insight into how substituents influence the pyridine ring's geometry. For instance, the presence of an electron-withdrawing chlorine atom and electron-donating methoxy (B1213986) and methyl groups can lead to slight distortions in the aromatic ring from a perfect hexagon.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical) (Note: Data is representative and based on typical DFT calculation results for similar structures.)

ParameterBond Length (Å)ParameterBond Angle (°)
C2-Cl1.745C3-C2-N1115.8
C3-O41.360C2-C3-C4121.5
C5-C71.510C4-C5-C6118.0
N1-C21.330C5-C6-N1122.1
C3-C41.390C2-O4-C8117.5

Electronic structure analysis, often involving Natural Bond Orbital (NBO) calculations, reveals the distribution of electron density and the nature of intramolecular interactions. These calculations can quantify the stabilization energies associated with hyperconjugative interactions, such as the delocalization of electron density from lone pairs on the oxygen and nitrogen atoms into anti-bonding orbitals of the pyridine ring.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-donating methoxy and methyl groups are expected to raise the HOMO energy, while the electronegative chlorine and nitrogen atoms will lower the LUMO energy. DFT calculations can precisely quantify these energies and map the spatial distribution of the HOMO and LUMO across the molecule.

Table 2: Calculated FMO Parameters for this compound (Theoretical) (Note: Data is representative and based on typical DFT calculation results for similar structures.)

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-1.20
HOMO-LUMO Gap5.65

The distribution of the HOMO is typically centered on the pyridine ring and the methoxy group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is often localized around the chloro-substituted carbon and across the C-N bonds, suggesting these areas are susceptible to nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are prone to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show the most negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, due to their lone pairs of electrons. Regions of positive potential (blue) would be expected around the hydrogen atoms and potentially near the chlorine atom, reflecting their relative electron deficiency. This visual information complements FMO analysis in predicting the molecule's reactive behavior.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations can explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its conformational flexibility and intermolecular interactions in a simulated environment (e.g., in a solvent).

For this compound, a key area of interest for MD simulations would be the rotation around the C3-O4 bond of the methoxy group. By simulating the molecule's trajectory over several nanoseconds, one can map the conformational landscape and identify the most stable rotamers and the energy barriers between them. This information is critical for understanding how the molecule's shape fluctuates and how this might influence its ability to interact with other molecules, such as biological receptors or chemical reactants.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are highly effective at predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. Using DFT, it is possible to calculate the vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis) for this compound.

Theoretical vibrational spectra are obtained by calculating the second derivatives of the energy with respect to atomic displacements. The resulting frequencies can be assigned to specific vibrational modes, such as C-H stretching, C=C ring vibrations, or C-Cl stretching. These theoretical spectra serve as a powerful tool for interpreting experimental IR and Raman data.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated shifts, when referenced against a standard like tetramethylsilane (TMS), can aid in the assignment of peaks in experimental NMR spectra.

Electronic transitions, observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies corresponding to the promotion of an electron from an occupied orbital to a virtual orbital (e.g., HOMO to LUMO), providing theoretical absorption maxima (λmax) that can be correlated with experimental findings.

Table 3: Theoretically Predicted Spectroscopic Data for this compound (Note: Data is representative and based on typical DFT calculation results for similar structures.)

Spectroscopy TypeParameterPredicted Value
FT-IRν(C-Cl)750 cm⁻¹
FT-IRν(C-O)1250 cm⁻¹
¹³C NMRδ(C2-Cl)150 ppm
¹H NMRδ(C7-H)2.4 ppm
UV-Visλmax280 nm

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry is an indispensable tool for mapping out the potential energy surfaces of chemical reactions. For this compound, this could involve studying its behavior in nucleophilic substitution reactions, where the chlorine atom is displaced.

By modeling the reaction pathway, chemists can identify the structures of transition states—the highest energy points along the reaction coordinate—and calculate the activation energies required to overcome them. This allows for a detailed, step-by-step understanding of the reaction mechanism. For example, a computational study could determine whether a substitution reaction at the C2 position proceeds via an SNAr (nucleophilic aromatic substitution) mechanism and could identify the key intermediates involved. This knowledge is fundamental for optimizing reaction conditions and designing new synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical basis)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and theoretical approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure and physicochemical properties. By quantifying these properties, it is possible to create predictive models that can estimate the activity of novel or untested compounds.

The development of a robust QSAR model follows a systematic workflow. This process begins with the selection of a dataset of molecules with known biological activities, often referred to as the training set. For these molecules, a wide array of molecular descriptors are calculated. These descriptors are numerical representations of the chemical and physical characteristics of the molecules. They can be categorized into several classes, including:

0D descriptors: Atom counts and molecular weight.

1D descriptors: LogP (lipophilicity), molecular refractivity, and electronic parameters.

2D descriptors: Topological indices that describe molecular branching and connectivity.

3D descriptors: Geometrical properties derived from the three-dimensional conformation of the molecule.

Once the descriptors are calculated, a mathematical model is constructed to correlate these descriptors with the observed biological activity. wikipedia.orgnih.govslideshare.net Various statistical methods can be employed for this purpose, with the goal of identifying the descriptors that have the most significant impact on the activity. Common statistical techniques include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors.

Partial Least Squares (PLS): A technique that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.

Machine Learning Algorithms: More advanced methods such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and k-Nearest Neighbors (k-NN) can be used to model more complex, non-linear relationships. uniroma1.it

A critical aspect of QSAR modeling is rigorous validation to ensure the model is statistically sound and has predictive power. wikipedia.orguniroma1.it Validation is typically performed through both internal and external procedures.

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used to assess the robustness and stability of the model using the training set data. uniroma1.it

External Validation: The predictive capacity of the model is evaluated using an external test set of compounds that were not used in the model's development. wikipedia.orgbasicmedicalkey.com

The statistical quality of a QSAR model is assessed using several parameters, as detailed in the table below.

Statistical ParameterSymbolDescriptionAcceptable Value
Coefficient of DeterminationRepresents the proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors) for the training set.> 0.6
Cross-validated Coefficient of DeterminationQ² or R²cvAn indicator of the predictive power of the model determined through internal validation (e.g., leave-one-out cross-validation).> 0.5
Predicted R² for the test setR²predMeasures the predictive performance of the model on an external set of data.> 0.6

While no specific QSAR studies have been published for this compound, research on other pyridine derivatives has demonstrated the utility of this approach in fields such as agrochemicals and pharmaceuticals. researchgate.net For instance, a hypothetical QSAR study on a series of fungicidal pyridine derivatives might identify key molecular descriptors that influence their efficacy.

Below is an illustrative data table from a hypothetical QSAR study on a series of pyridine derivatives, showcasing the types of descriptors and statistical parameters that would be evaluated.

CompoundBiological Activity (log 1/IC50)Molecular Weight (MW)LogPDipole Moment (μ)
Derivative 14.5150.22.11.8
Derivative 25.1165.32.52.2
Derivative 34.8158.62.32.0
Derivative 45.5172.12.82.5
Derivative 55.3169.42.62.3

In such a study, a resulting QSAR equation might take the form:

log 1/IC50 = 0.02 * MW + 0.5 * LogP + 0.1 * μ - 2.5

This equation would suggest that an increase in molecular weight, lipophilicity (LogP), and dipole moment is positively correlated with the fungicidal activity within this specific series of compounds. Such a model, once validated, could then be used to predict the activity of new, unsynthesized pyridine derivatives, thereby guiding the design of more potent agrochemicals.

Applications of 2 Chloro 3 Methoxy 5 Methylpyridine As a Key Chemical Intermediate in Research

Role in the Synthesis of Complex Heterocyclic Scaffolds

2-Chloro-3-methoxy-5-methylpyridine serves as a crucial building block in the creation of more complex heterocyclic compounds. Its structure, featuring a pyridine (B92270) ring substituted with chlorine, methoxy (B1213986), and methyl groups, provides multiple reactive sites for chemists to build upon. evitachem.comsigmaaldrich.com The chlorine atom, in particular, can be readily displaced by other functional groups through nucleophilic substitution reactions, allowing for the introduction of diverse molecular fragments. evitachem.com This versatility makes it an important intermediate in the synthesis of a wide array of heterocyclic systems, which are fundamental components in medicinal chemistry and materials science.

For instance, the aldehyde derivative, 2-chloro-5-methylpyridine-3-carbaldehyde, is instrumental in preparing intricate organic molecules and heterocyclic structures. These resulting scaffolds are often explored for their potential biological activities. The ability to use this compound to generate new imines (Schiff bases) highlights its role in expanding the library of available heterocyclic structures for further research.

Precursor for Advanced Pharmaceutical Intermediates in Drug Discovery Research

The utility of this compound extends significantly into the realm of pharmaceutical research, where it acts as a precursor for advanced intermediates in the drug discovery process. sigmaaldrich.com Its inherent chemical reactivity allows for its incorporation into larger, more complex molecules that are then evaluated for their potential therapeutic effects. drughunter.com

Development of Bioactive Pyridine Analogs

Researchers utilize this compound to synthesize a variety of bioactive pyridine analogs. sigmaaldrich.com Pyridine and its derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. beilstein-journals.org By modifying the structure of this compound, scientists can create novel pyridine-containing molecules with potential applications as antibacterial, antifungal, and even anti-tumor agents. consensus.app

A notable example is the synthesis of 2-chloro-5-methylpyridine-3-carbaldehyde, which serves as an intermediate in the production of various pharmaceutical agents. The development of new imines from this compound, which have shown potential as antimicrobial and antiviral agents, further underscores the importance of the parent molecule in generating diverse and biologically active pyridine analogs. consensus.app

Starting Material Reaction Type Resulting Bioactive Analog Class Potential Therapeutic Area
This compoundNucleophilic Substitution, etc.Substituted PyridinesAntibacterial, Antifungal
2-Chloro-5-methylpyridine-3-carbaldehydeImine FormationSchiff BasesAntimicrobial, Antiviral
2-Chloro-5-methylpyridine-3-carbaldehydeFurther ElaborationPyridine-based antitumor agentsOncology

Contribution to Lead Compound Synthesis and Optimization

In the iterative process of drug discovery, this compound plays a role in the synthesis and optimization of lead compounds. sigmaaldrich.com A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better properties. The process of modifying a lead compound to improve its efficacy, selectivity, or pharmacokinetic parameters is known as lead optimization. nih.govchemrxiv.org

The chloro and methoxy groups on the pyridine ring of this compound can influence the molecule's interaction with biological targets. drughunter.com During lead optimization, chemists can systematically replace these groups with other substituents to explore the structure-activity relationship (SAR) and enhance the desired biological effect. nih.govacs.org This allows for the fine-tuning of a molecule's properties to develop a more potent and selective drug candidate.

Intermediate in Agrochemical Research and Development

The application of this compound and its derivatives extends to the field of agrochemical research, where it serves as a key intermediate in the development of new crop protection products. consensus.appepo.orggoogle.com

Synthesis of Herbicides and Fungicides via Pyridine Building Blocks

This pyridine derivative is a valuable building block for the synthesis of herbicides and fungicides. epo.orggoogle.com For example, 2-chloro-5-methylpyridine (B98176) is a known intermediate in the synthesis of certain herbicides. epo.orggoogle.com This compound can be further chlorinated to produce 2-chloro-5-trichloromethylpyridine, a key component in the preparation of effective grass herbicides. epo.orggoogle.com The ability to selectively control weeds without harming crops is a critical aspect of modern agriculture, and intermediates like this compound contribute to the development of such selective agrochemicals.

Intermediate Further Reaction Final Agrochemical Class Application
2-Chloro-5-methylpyridineChlorinationPyridine-based HerbicidesGrass Weed Control
This compound DerivativesVarious Synthetic StepsPyridine-based FungicidesFungal Disease Control

Exploration of Structure-Activity Relationships in Crop Protection

Understanding the relationship between a molecule's structure and its biological activity is paramount in developing effective and safe agrochemicals. The core structure of this compound provides a scaffold that can be systematically modified to investigate these structure-activity relationships (SAR). nih.govrsc.orgnih.gov By altering the substituents on the pyridine ring, researchers can study how these changes affect the compound's herbicidal or fungicidal potency and its selectivity towards target pests versus non-target organisms. This exploration allows for the rational design of new agrochemicals with improved efficacy and better environmental profiles.

Utilization in Material Science Research for Functional Polymers and Ligands

The unique combination of a reactive chlorine atom at the 2-position and an electron-donating methoxy group at the 3-position of the pyridine ring makes this compound a promising candidate for the development of novel functional materials. These functional groups provide handles for a variety of chemical transformations, enabling the integration of the pyridine moiety into larger molecular architectures such as polymers and multidentate ligands.

The chlorine atom can be readily displaced through nucleophilic substitution reactions or serve as a coupling site in various cross-coupling reactions. wikipedia.orgchempanda.comrsc.org This allows for the attachment of the pyridine unit to other monomers to form polymers or to a central scaffold to create ligands. The methoxy group, through its electron-donating nature, can influence the reactivity of the pyridine ring and the properties of the resulting materials, such as their coordination behavior and electronic characteristics. nih.gov

Functional Polymers:

The incorporation of pyridine moieties into polymer backbones can impart a range of desirable properties, including thermal stability, specific solubility characteristics, and the ability to coordinate with metal ions. Pyridine-containing polymers have been investigated for applications in areas such as polymer electrolyte membranes for fuel cells and as components of functional materials with specific optical or electronic properties. benicewiczgroup.comdntb.gov.ua

The this compound unit could be integrated into polymer chains via several synthetic strategies. For instance, the chlorine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, with bifunctional monomers to build up a polymer chain. nih.govresearchgate.net The resulting polymers would feature the methoxy- and methyl-substituted pyridine ring as a repeating unit, which could influence the polymer's solubility and thermal behavior.

Functional Ligands:

Substituted pyridines are fundamental components in the design of ligands for coordination chemistry and catalysis. mdpi.comrsc.org They are integral to the structure of ligands used in the formation of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. mdpi.comnih.gov The nitrogen atom of the pyridine ring provides a coordination site for metal ions, and the substituents on the ring can be used to tune the electronic and steric properties of the resulting metal complexes.

This compound can serve as a precursor for the synthesis of more complex ligands. The chloro group can be substituted by other functional groups capable of coordinating to metal ions, such as phosphines, amines, or other heterocyclic rings, to create bidentate or multidentate ligands. The methoxy and methyl groups can sterically and electronically influence the coordination environment around the metal center, potentially leading to catalysts with enhanced activity or selectivity, or materials with novel photophysical properties. mdpi.comnih.gov

While direct, published research on the use of this compound in these specific material science applications is limited, the known reactivity of its constituent functional groups provides a strong basis for its potential as a valuable intermediate in the design and synthesis of new functional polymers and ligands.

Compound/Material ClassPotential Synthetic Route from this compoundPotential Functional Properties
Pyridine-Containing Polymers Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) with bifunctional comonomers.Enhanced thermal stability, specific solubility profiles, metal-ion coordination capabilities for catalysis or sensing.
Bidentate/Multidentate Ligands Nucleophilic substitution of the chloro group with other coordinating moieties (e.g., phosphines, amines, heterocycles).Tunable electronic and steric properties for metal complexes, potential for catalytic applications, formation of luminescent materials.
Metal-Organic Frameworks (MOFs) Functionalization to introduce carboxylic acid or other linking groups, followed by reaction with metal ions.Porous materials for gas storage and separation, heterogeneous catalysis.

Future Research Directions and Emerging Opportunities for 2 Chloro 3 Methoxy 5 Methylpyridine

Development of More Efficient and Atom-Economical Synthetic Pathways

One promising approach is the adoption of one-pot multicomponent reactions , which allow for the construction of complex molecules from simple starting materials in a single step, thereby reducing waste and improving efficiency. researchgate.netnih.gov The development of novel catalytic systems that can facilitate the direct and selective functionalization of the pyridine (B92270) ring is another critical area. For instance, scandium-based catalysts have shown potential in the atom-economical functionalization of pyridine. illinois.edu

Furthermore, exploring alternative synthetic strategies that minimize the use of protecting groups and reduce the number of synthetic steps will be crucial. This could involve the development of novel disconnections and retrosynthetic analyses that lead to more convergent and efficient total syntheses.

Exploration of Unconventional Reaction Conditions and Catalytic Systems

The use of unconventional reaction conditions and novel catalytic systems offers exciting possibilities for improving the synthesis of 2-Chloro-3-methoxy-5-methylpyridine and its derivatives. These innovative approaches can lead to higher yields, shorter reaction times, and access to novel chemical space. organic-chemistry.orgnih.gov

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often accelerating reaction rates and improving yields. organic-chemistry.orgnih.govresearchgate.netrsc.orgroyalsocietypublishing.org Its application to the synthesis of substituted pyridines has been shown to be highly effective, offering a greener alternative to conventional heating methods. nih.govorganic-chemistry.orgnih.gov

Flow chemistry presents another significant opportunity, enabling continuous and scalable production with precise control over reaction parameters such as temperature, pressure, and reaction time. numberanalytics.comresearchgate.netuc.ptmdpi.comresearchgate.net This technology is particularly well-suited for reactions that are difficult to control in batch processes and can lead to improved safety and product consistency. numberanalytics.com

Photocatalysis is a rapidly developing field that utilizes light to drive chemical reactions. nih.govrsc.orgacs.orgnih.govrsc.org The application of photocatalytic methods to pyridine synthesis could enable novel transformations and provide access to unique derivatives under mild and environmentally friendly conditions. nih.govrsc.orgacs.org

TechnologyPotential Advantages for this compound Synthesis
Microwave-Assisted Synthesis Reduced reaction times, increased yields, improved process control. organic-chemistry.orgnih.govresearchgate.net
Flow Chemistry Enhanced safety, scalability, and precise control over reaction parameters. numberanalytics.comresearchgate.netuc.pt
Photocatalysis Access to novel reaction pathways, mild reaction conditions, and use of a sustainable energy source. nih.govrsc.orgacs.org

Advanced Computational Modeling for De Novo Design of Derivatives

The integration of computational modeling into the drug discovery and materials science workflow has revolutionized the design of new molecules. For this compound, advanced computational modeling can be a powerful tool for the de novo design of derivatives with tailored properties.

By employing techniques such as quantum mechanics (QM) and molecular docking , researchers can predict the physicochemical properties, reactivity, and potential biological activity of novel derivatives before their synthesis. mdpi.com This in silico approach can significantly reduce the time and cost associated with experimental screening by prioritizing the most promising candidates.

For example, computational methods can be used to explore the conformational landscape of this compound and its potential interactions with biological targets. This information can then guide the design of new derivatives with enhanced binding affinity and selectivity. The use of artificial intelligence and machine learning algorithms can further accelerate this process by identifying complex structure-activity relationships within large virtual libraries of compounds. acs.org

Integration into High-Throughput Screening Libraries for New Chemical Entities

The discovery of new drugs and materials heavily relies on the screening of large and diverse chemical libraries. acs.org The integration of this compound and its derivatives into high-throughput screening (HTS) libraries is a critical step towards uncovering their full potential. researchgate.net

The development of efficient and modular synthetic routes, as discussed in previous sections, will be essential for generating a diverse library of derivatives for HTS campaigns. This library could be screened against a wide range of biological targets to identify new lead compounds for drug discovery.

A particularly promising approach is the use of fragment-based screening (FBS) . mdpi.comwikipedia.orgnih.govfrontiersin.org In FBS, small molecular fragments are screened for weak binding to a biological target. The structural information from these weakly bound fragments can then be used to design larger, more potent molecules. The this compound core could serve as a valuable scaffold for the development of fragment libraries.

Furthermore, the creation of DNA-encoded libraries (DELs) containing derivatives of this compound could enable the screening of vast numbers of compounds against a variety of protein targets simultaneously.

Investigation of Novel Biological Targets through Structure-Based Design (excluding clinical trials)

The pyridine scaffold is a common motif in many biologically active compounds and approved drugs. nih.govnih.govnih.govnih.gov The unique substitution pattern of this compound provides a starting point for the structure-based design of inhibitors for a variety of novel biological targets. nih.govcapes.gov.br

Kinases , a class of enzymes that play a crucial role in cell signaling, are attractive targets for the development of new cancer therapies and treatments for other diseases. researchgate.netnih.govnih.govrsc.org The pyridine core can act as a scaffold to position functional groups that interact with the ATP-binding site of kinases. researchgate.netnih.gov Structure-based design, utilizing X-ray crystallography and computational modeling, can guide the optimization of this compound derivatives to achieve high potency and selectivity for specific kinases. nih.govnih.gov

Beyond kinases, this compound and its derivatives could be investigated as inhibitors of other enzyme families or as modulators of protein-protein interactions. The exploration of structure-activity relationships (SAR) will be crucial in identifying the key structural features responsible for biological activity and in guiding the design of more potent and selective compounds. researchgate.netnih.gov The discovery of novel pyridine heterocyclic hybrids has already shown promise in identifying new anticancer agents. nih.govnih.govrsc.orgresearchgate.net

Q & A

Q. What are the common synthetic routes for 2-Chloro-3-methoxy-5-methylpyridine, and what reaction conditions are critical for high yield?

Answer: The synthesis of this compound typically involves functionalization of pyridine precursors. Key steps include:

  • Chlorination: Direct chlorination at the 2-position using reagents like PCl₃ or POCl₃ under reflux conditions .
  • Methoxy Introduction: Nucleophilic substitution or alkoxylation (e.g., using NaOCH₃ in DMF at 80–100°C) .
  • Methyl Group Placement: Friedel-Crafts alkylation or directed ortho-metalation strategies .

Critical Conditions:

  • Temperature: Elevated temperatures (80–120°C) improve substitution efficiency but may increase side reactions.
  • Solvent: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity for methoxy group introduction .
  • Catalysts: Lewis acids (AlCl₃) assist in regioselective methyl group placement .

Q. Table 1: Example Synthetic Routes

StepReagents/ConditionsYield (%)Reference
ChlorinationPOCl₃, 110°C, 6h75–85
MethoxylationNaOCH₃, DMF, 90°C60–70
MethylationMeI, AlCl₃, THF50–65

Q. Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?

Answer:

  • ¹H/¹³C NMR: Distinguishes substituent positions. Methoxy (δ 3.8–4.0 ppm) and methyl (δ 2.3–2.5 ppm) groups show distinct splitting patterns .
  • Mass Spectrometry (HRMS): Confirms molecular ion ([M+H]⁺) and fragmentation pathways (e.g., loss of Cl or OCH₃) .
  • HPLC-PDA: Quantifies purity (>98% for research-grade material) using C18 columns and UV detection at 254 nm .

Key Data:

  • Retention Time (HPLC): ~8.2 min (method: 70% MeCN/H₂O) .
  • Melting Point: 92–94°C (lit. range for analogs) .

Q. How does the presence of methoxy and methyl substituents influence the reactivity of the pyridine ring in nucleophilic substitution reactions?

Answer:

  • Methoxy Group (-OCH₃): Acts as an electron-donating group, activating the ring toward electrophilic substitution at the para position but deactivating meta positions. Enhances stability of intermediates in SNAr reactions .
  • Methyl Group (-CH₃): Steric hindrance at the 5-position directs nucleophiles to the 2-chloro site. Electron-donating effects slightly increase ring electron density, favoring substitution over elimination .

Example Reaction:

  • Amination: Reaction with NH₃ in EtOH at 100°C yields 2-amino-3-methoxy-5-methylpyridine (yield: 55–65%) .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity in substitution reactions of this compound?

Answer: Regioselectivity is controlled by:

  • Directing Groups: Methoxy at C3 directs electrophiles to C4 (para), while methyl at C5 blocks C6 .
  • Catalytic Systems: Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) selectively modify the 2-chloro position .
  • Solvent Effects: Non-polar solvents (toluene) favor SNAr at C2, while DMSO promotes C4 activation .

Q. Table 2: Regioselectivity in Substitution Reactions

Reaction TypeTarget PositionConditionsYield (%)
Suzuki CouplingC2Pd(PPh₃)₄, K₂CO₃, DMF70–80
NitrationC4HNO₃, H₂SO₄, 0°C50–60

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Answer: Discrepancies often arise from:

  • Impurity Profiles: By-products (e.g., dechlorinated species) reduce apparent yields. Use HPLC-MS to track side reactions .
  • Moisture Sensitivity: Chlorine substituents hydrolyze in humid conditions; rigorous drying of reagents/solvents improves reproducibility .
  • Catalyst Loading: Pd-catalyzed reactions require precise ligand ratios (e.g., 1:2 Pd:PPH₃) to avoid incomplete conversion .

Methodological Fixes:

  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress .
  • Design of Experiments (DoE): Statistically optimize variables (temp, solvent, stoichiometry) .

Q. What computational methods predict the interaction of this compound with biological targets?

Answer:

  • Docking Studies (AutoDock Vina): Predict binding affinity to enzymes (e.g., kinases) using crystal structures (PDB ID: 2OK) .
  • MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR Models: Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

Validation:

  • Experimental IC₅₀: Compare computed binding energies with enzyme inhibition assays (R² > 0.85 in kinase studies) .

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